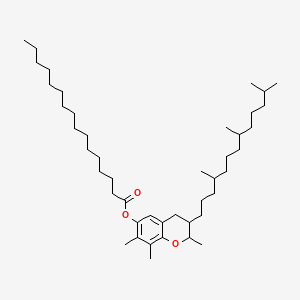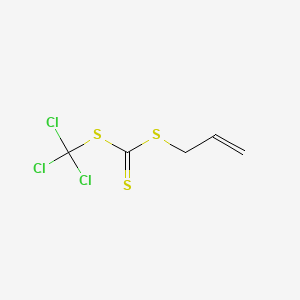
3,6-Di-tert-butylphenanthrene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-tert-butylphenanthrene-9,10-dione is an organic compound with the molecular formula C22H26O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two tert-butyl groups at the 3 and 6 positions and a quinone moiety at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butylphenanthrene-9,10-dione typically involves the alkylation of phenanthrene-9,10-dione with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the tert-butyl groups are introduced at the 3 and 6 positions of the phenanthrene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
3,6-Di-tert-butylphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding hydroquinone.
Substitution: Various substituted phenanthrene derivatives can be formed.
科学的研究の応用
3,6-Di-tert-butylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3,6-Di-tert-butylphenanthrene-9,10-dione involves its interaction with molecular targets through its quinone moiety. Quinones are known to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in various applications, including as a chemotherapeutic agent where the induced oxidative stress can lead to cell death in cancer cells.
類似化合物との比較
Similar Compounds
Phenanthrene-9,10-dione: The parent compound without the tert-butyl groups.
3,6-Di-tert-butylphenanthrene: Lacks the quinone moiety.
3,6-Di-tert-butylcarbazole: Contains a carbazole ring instead of a phenanthrene ring.
Uniqueness
3,6-Di-tert-butylphenanthrene-9,10-dione is unique due to the presence of both tert-butyl groups and a quinone moiety. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability, while the quinone moiety imparts redox activity, making it useful in various redox reactions and applications.
特性
CAS番号 |
64392-47-8 |
|---|---|
分子式 |
C22H24O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
3,6-ditert-butylphenanthrene-9,10-dione |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)13-7-9-15-17(11-13)18-12-14(22(4,5)6)8-10-16(18)20(24)19(15)23/h7-12H,1-6H3 |
InChIキー |
NIZSPVACRLMBEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=O)C3=C2C=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


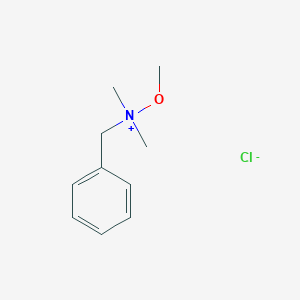
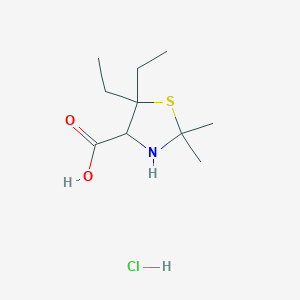

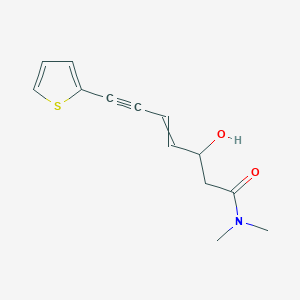
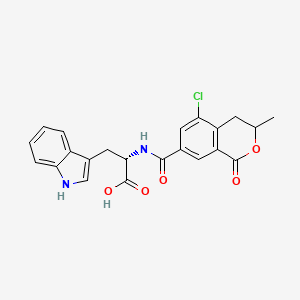
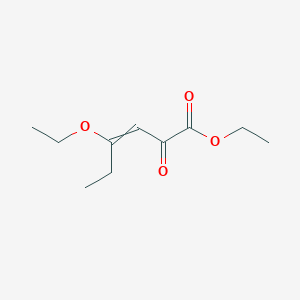
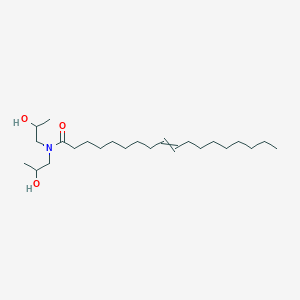


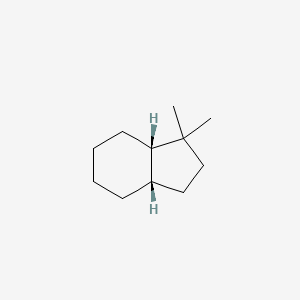
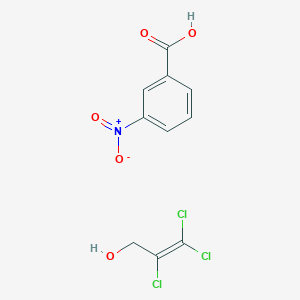
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
